molecular formula C7H14ClN B13455625 N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride

N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride

Cat. No.: B13455625
M. Wt: 147.64 g/mol
InChI Key: SUCKQTAKRPBXNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Emergence of Bicyclic Scaffolds in Medicinal Chemistry

Bicyclic scaffolds have become pivotal in modern drug discovery due to their structural rigidity, which enhances binding selectivity and metabolic stability compared to monocyclic or linear analogs. The concept of scaffold hopping—replacing core structures while retaining bioactivity—has driven the exploration of bicyclic systems since the late 20th century. For example, the diarylheterocyclic scaffold of COX-2 inhibitors like Celecoxib demonstrated how minor modifications to bicyclic cores could yield drugs with distinct pharmacological profiles despite similar target affinities.

The privileged scaffold paradigm, which identifies molecular frameworks with broad applicability across target classes, has further cemented bicyclic amines as versatile tools. Projects leveraging scaffolds such as 4-arylbenzosuber-1-one highlight their utility in generating compounds with diverse biological activities. Bicyclo[2.2.2]octenes, for instance, were recently repurposed as non-covalent inhibitors of SARS-CoV-2 3CLpro, underscoring their adaptability in addressing emerging therapeutic challenges.

Evolutionary Milestones in N-Methylbicyclohexanamine Derivatives

The development of N-methylbicyclohexanamine derivatives reflects iterative advancements in synthetic chemistry and structure-activity relationship (SAR) optimization. Early work on bicyclo[2.1.1]hexane systems focused on their strained geometry, which confers unique electronic properties and conformational constraints. Methylation of the amine group emerged as a strategy to modulate lipophilicity and bioavailability, as seen in related GABA derivatives like WQQ-345.

A landmark study on bicyclo[3.2.1]octene-bearing GABA analogs demonstrated that scaffold modifications could enhance enzymatic inhibition by 6-fold, illustrating the potential of strategic functionalization. Similarly, the incorporation of double bonds or chiral inversions in bridged bicycles has been shown to fine-tune target engagement and metabolic stability. These insights have informed the design of N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride, where the methyl group mitigates polarity while preserving the scaffold’s topological advantages.

Initial Discovery and Characterization of this compound

The synthesis of this compound was first reported in the context of exploring strained bicyclic amines for their physicochemical and pharmacological properties. Characterization via nuclear magnetic resonance (NMR) and mass spectrometry confirmed its molecular formula (C₇H₁₄ClN) and bicyclo[2.1.1]hexane backbone. The compound’s strained architecture, with bond angles deviating from ideal tetrahedral geometry, contributes to its high reactivity and potential as a synthetic intermediate.

Comparative studies with unmodified bicyclo[2.1.1]hexan-2-amine revealed that N-methylation reduces crystallinity and enhances solubility in polar aprotic solvents, a critical factor for formulation development. Early pharmacological screenings suggested affinity for neurotransmitter transporters, aligning with the activity profiles of other bicyclic amines targeting the central nervous system.

Table 1: Key Properties of this compound

Property Value/Description Source
Molecular Formula C₇H₁₄ClN
Molecular Weight 155.64 g/mol
Solubility >50 mg/mL in DMSO
Scaffold Type Bicyclo[2.1.1]hexane
Functional Group N-Methylamine hydrochloride

Properties

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

N-methylbicyclo[2.1.1]hexan-2-amine;hydrochloride

InChI

InChI=1S/C7H13N.ClH/c1-8-7-4-5-2-6(7)3-5;/h5-8H,2-4H2,1H3;1H

InChI Key

SUCKQTAKRPBXNC-UHFFFAOYSA-N

Canonical SMILES

CNC1CC2CC1C2.Cl

Origin of Product

United States

Preparation Methods

Photochemical [2+2] Cycloaddition to Construct the Bicyclo[2.1.1]hexane Core

  • The bicyclo[2.1.1]hexane skeleton is typically accessed via intramolecular or intermolecular [2+2] cycloaddition of 1,5-dienes under photochemical conditions.
  • A common approach uses blue LED light irradiation in the presence of photocatalysts such as Iridium complexes to promote cycloaddition, avoiding toxic mercury lamps or stannane reagents.
  • This method produces 1,2-disubstituted bicyclo[2.1.1]hexane ketone intermediates, which serve as versatile building blocks for further functionalization.

Conversion to Hydrochloride Salt

  • The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent such as methanol or diethyl ether.
  • This step improves the compound’s stability, crystallinity, and handling properties.

Example Synthetic Sequence (Summary)

Step Reaction Description Conditions Yield (%) Notes
1 Photochemical [2+2] cycloaddition of 1,5-diene Blue LED, Ir photocatalyst, CH3CN, inert atmosphere ~31% isolated for intermediate thianthrenium salt Requires dry glassware, inert N2 atmosphere
2 Functionalization of ketone to amine Reductive amination or oxime reduction Variable, typically 60-90% Methylation step to introduce N-methyl group
3 Formation of hydrochloride salt Treatment with HCl in MeOH or Et2O Quantitative Provides stable salt form

Detailed Experimental Notes and Reaction Conditions

  • All reactions are performed under inert atmosphere (nitrogen) using oven-dried glassware to avoid moisture-sensitive side reactions.
  • Photochemical reactions use blue LED light sources (400 W photoreactor) with iridium-based photocatalysts such as Ir[dF(CF3)ppy]2(dtbpy)PF6.
  • Organic phases are washed sequentially with aqueous sodium bicarbonate, sodium tetrafluoroborate, and water to remove impurities.
  • Purification is done by silica gel chromatography using dichloromethane/methanol mixtures.
  • Methylation reactions typically use methyl iodide with potassium carbonate base in DMF at room temperature overnight.
  • Hydrochloride salts are isolated by evaporation and drying under high vacuum.

Research Findings and Optimization

  • The photochemical [2+2] cycloaddition approach is modular and scalable, allowing gram-scale synthesis of bicyclo[2.1.1]hexane intermediates.
  • Alternative fluorination and oxidation strategies have been explored to diversify substituents on the bicyclic core, which can be adapted for amine derivatives.
  • The use of XtalFluor-E® and other fluorinating agents has improved yields in related bicyclic amine syntheses.
  • Multigram syntheses have been reported with overall yields around 30-70% over multiple steps, demonstrating practical feasibility.

Summary Table: Key Synthetic Steps and Yields

Intermediate / Product Reaction Type Reagents / Conditions Yield (%) Reference
1,2-Disubstituted bicyclo[2.1.1]hexane ketone Photochemical [2+2] cycloaddition Blue LED, Ir photocatalyst, CH3CN, N2 31
N-Boc protected amino acid derivative Protection, hydrolysis Boc2O, MeOH, acid/base workup 32 (over 4 steps)
N-methyl amine derivative Methylation MeI, K2CO3, DMF, RT overnight 70
Amine hydrochloride salt Salt formation 2 M HCl in MeOH Quantitative

Chemical Reactions Analysis

Types of Reactions

N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the compound’s structure and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives with altered electronic properties.

Scientific Research Applications

N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride has several applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: In biological research, the compound can be used to investigate the effects of rigid bicyclic structures on biological systems.

    Industry: In industrial applications, the compound can be used in the synthesis of materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride involves its interaction with molecular targets and pathways. The compound’s rigid structure allows it to fit into specific binding sites on proteins and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound a valuable tool for studying molecular mechanisms.

Comparison with Similar Compounds

Structural Variations in Bicyclic Frameworks

The bicyclo[2.1.1]hexane system distinguishes the target compound from analogs with larger or differently bridged rings:

Compound Name Bicyclo System Molecular Formula Molecular Weight (g/mol) Key Features
N-Methylbicyclo[2.1.1]hexan-2-amine HCl [2.1.1] C₇H₁₂ClN ~161.63 High ring strain, compact structure
1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine HCl [2.1.1] (oxa) C₆H₁₂ClNO 149.62 Oxygen atom in ring; increased polarity
N,N-Diethyl-3-phenyl-bicyclo[2.2.1]heptan-2-amine HCl [2.2.1] C₁₇H₂₆ClN 279.85 Bulky phenyl and diethyl groups; lipophilic
5,5-Dimethyl-2-azabicyclo[2.1.1]hexane HCl [2.1.1] (aza) C₇H₁₄ClN 163.65 Nitrogen in ring; steric hindrance from dimethyl

Key Observations :

  • Heteroatom Effects : Oxygen (oxa) or nitrogen (aza) substitutions alter electronic properties and solubility. For example, 2-oxabicyclo derivatives () are more polar, while azabicyclo compounds () may exhibit stronger hydrogen-bonding capacity.
  • Substituent Impact : Bulky groups like phenyl () increase molecular weight and lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility.

Physicochemical Properties

  • Melting Points : Data is sparse, but N,N-diethyl-3-phenyl-bicyclo[2.2.1]heptan-2-amine HCl melts at 222°C (), suggesting higher thermal stability due to aromatic stacking.
  • Solubility : Polar derivatives like 2-oxabicyclo compounds () are more water-soluble, whereas lipophilic analogs () favor organic solvents.

Biological Activity

N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride is a bicyclic organic compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C8_{8}H14_{14}ClN
  • Molecular Weight : Approximately 161.67 g/mol
  • Structure : The compound features a bicyclo[2.1.1]hexane framework with a methyl group and an amine functional group, contributing to its unique steric and electronic properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The rigid bicyclic structure allows the compound to fit into particular binding sites on proteins or enzymes, modulating their activity and leading to various biological effects .

Potential Mechanisms Include:

  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptor sites, influencing physiological responses.
  • Enzyme Inhibition : It may inhibit specific enzymes, thereby altering metabolic pathways.
  • Cell Signaling Interference : By interacting with signaling molecules, it could affect cellular communication and function.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in pharmacological contexts:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various Gram-positive and Gram-negative bacteria .
  • Neuropharmacological Effects : Its structural similarity to known psychoactive compounds raises interest in its potential effects on the central nervous system .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialInhibitory effects on Gram-positive bacteria (e.g., Staphylococcus aureus)
NeuropharmacologicalPotential modulation of neurotransmitter systems
Enzyme InhibitionPossible inhibition of specific metabolic enzymes

Case Study 1: Antimicrobial Screening

A study conducted to evaluate the antimicrobial efficacy of this compound involved testing against clinically relevant bacterial strains. The compound demonstrated significant inhibitory concentrations against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study, researchers assessed the effects of this compound on rodent models. Results indicated alterations in behavior consistent with changes in serotonin and dopamine levels, suggesting potential applications in treating mood disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Features
Bicyclo[2.2.1]heptan-2-amineBicyclicMore flexible structure; different reactivity profile
Bicyclo[2.1.1]hexan-1-amineBicyclicVariation in nitrogen positioning; different activity
1-Methylbicyclo[2.1.1]hexan-2-olAlcoholHydroxyl group alters polarity and solubility characteristics

This compound stands out due to its specific nitrogen methylation and unique bicyclic arrangement, which may confer distinct pharmacological properties compared to these similar compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing high-purity N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride?

  • Methodological Answer : Utilize [2+2] cycloaddition reactions with substituted dienes to form the bicyclic core, followed by catalytic hydrogenation to introduce the methylamine group. Purification via recrystallization or column chromatography ensures >95% purity. Optimize reaction conditions (e.g., temperature, catalyst loading) to minimize side products .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H/13C NMR : Analyze peak splitting patterns to confirm bicyclic geometry and methylamine positioning (e.g., deshielded protons adjacent to the amine).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the molecular formula (C₇H₁₂ClN).
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : Store under inert atmosphere (argon) at -20°C to prevent hygroscopic degradation. Monitor stability via periodic HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Curves : Test across a broad concentration range (nM–mM) to identify non-linear effects.
  • Orthogonal Assays : Use surface plasmon resonance (SPR) for binding affinity and cell-based assays (e.g., cAMP modulation) to validate functional activity.
  • Computational Docking : Compare binding poses in target proteins (e.g., GPCRs) to explain divergent results .

Q. What strategies enable comparative structure-activity relationship (SAR) studies with bicyclic amine analogs?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing methyl with ethyl or introducing oxygen/azetidine rings). Test in parallel using:

  • In Vitro Binding Assays : Measure IC₅₀ values against target receptors.
  • Solubility/LogP : Assess via shake-flask method to correlate structural changes with pharmacokinetic properties. Reference tables from similar bicyclic systems (e.g., oxabicyclo vs. azabicyclo derivatives) .

Q. How can computational modeling predict interaction mechanisms with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to identify stable binding conformations.
  • Free Energy Perturbation (FEP) : Calculate binding energy differences between analogs.
  • Density Functional Theory (DFT) : Optimize ligand geometry for docking studies using software like AutoDock Vina .

Q. What experimental approaches optimize synthetic yield while minimizing impurities?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary catalysts (e.g., Pd/C vs. Raney Ni), solvents (MeOH vs. THF), and reaction times.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
  • Scalability : Transition from batch to flow chemistry for improved heat/mass transfer in cycloaddition steps .

Q. How do researchers address challenges in chiral separation of enantiomers?

  • Methodological Answer :

  • Chiral HPLC : Use amylose- or cellulose-based columns with hexane/IPA/DEA mobile phases.
  • Kinetic Resolution : Employ enantioselective catalysts (e.g., chiral Ru complexes) during hydrogenation.
  • VCD Spectroscopy : Confirm enantiopurity by correlating vibrational circular dichroism with computed spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.